Cas no 622814-73-7 ((Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate)

(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 化学的及び物理的性質
名前と識別子
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- (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Acetic acid, 2-[[2-[(2,3-dimethoxyphenyl)methylene]-2,3-dihydro-3-oxo-6-benzofuranyl]oxy]-, 2-propen-1-yl ester
- prop-2-en-1-yl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate
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- インチ: 1S/C22H20O7/c1-4-10-27-20(23)13-28-15-8-9-16-18(12-15)29-19(21(16)24)11-14-6-5-7-17(25-2)22(14)26-3/h4-9,11-12H,1,10,13H2,2-3H3
- InChIKey: XCNKFVUHKMKCKT-UHFFFAOYSA-N
- SMILES: C(OCC=C)(=O)COC1C=C2OC(=CC3=CC=CC(OC)=C3OC)C(=O)C2=CC=1
計算された属性
- 精确分子量: 396.12090297g/mol
- 同位素质量: 396.12090297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 29
- 回転可能化学結合数: 9
- 複雑さ: 629
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 80.3Ų
(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0948-1mg |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3385-0948-2mg |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3385-0948-15mg |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3385-0948-3mg |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3385-0948-4mg |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3385-0948-2μmol |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3385-0948-10mg |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0948-20mg |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3385-0948-100mg |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 100mg |
$248.0 | 2023-04-26 | |
Life Chemicals | F3385-0948-20μmol |
prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |
622814-73-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 |
(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetateに関する追加情報
Recent Advances in the Study of (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 622814-73-7)
The compound (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 622814-73-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a potent modulator of key signaling pathways involved in inflammation and cancer. The benzofuran core, coupled with the dimethoxybenzylidene moiety, has been shown to interact with specific protein targets, such as kinases and transcription factors, leading to the inhibition of pro-inflammatory cytokines and tumor cell proliferation. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents.
In terms of synthesis, researchers have optimized the reaction conditions to improve the yield and purity of (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. Recent publications describe a multi-step synthetic route involving the condensation of 2,3-dimethoxybenzaldehyde with 6-hydroxy-2,3-dihydrobenzofuran-3-one, followed by allylation of the resulting intermediate. The use of green chemistry principles, such as solvent-free reactions and catalytic methods, has also been explored to enhance the sustainability of the synthesis process.
Pharmacological evaluations have demonstrated that this compound exhibits promising activity in preclinical models. For instance, in vitro studies using human cancer cell lines revealed significant cytotoxicity at low micromolar concentrations, with minimal effects on normal cells. Additionally, in vivo experiments in rodent models of inflammation showed a marked reduction in edema and inflammatory markers, further supporting its therapeutic potential.
Mechanistic studies have shed light on the compound's mode of action. It appears to exert its effects through the modulation of the NF-κB and MAPK pathways, which are critical regulators of immune responses and cell survival. By inhibiting the activation of these pathways, the compound can effectively suppress the production of inflammatory mediators and induce apoptosis in cancer cells. These insights provide a strong rationale for further investigation into its clinical applications.
Despite these promising results, challenges remain in the development of (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Future research should focus on these aspects to facilitate the translation of this compound from the bench to the bedside.
In conclusion, (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate represents a promising candidate for the treatment of inflammatory diseases and cancer. Its unique chemical structure and multifaceted biological activity make it a valuable subject of ongoing research. Continued efforts to elucidate its mechanisms and improve its pharmacological properties will be crucial for realizing its full therapeutic potential.
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